(2-Cyanofuran-3-yl)boronic acid
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Overview
Description
(2-Cyanofuran-3-yl)boronic acid is an organic compound that features a boronic acid group attached to a furan ring with a cyano substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyanofuran-3-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation reaction, where a halogenated furan (such as 2-bromo-3-cyanofuran) is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (2-Cyanofuran-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, palladium chloride)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., tetrahydrofuran, dimethylformamide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium periodate)
Major Products Formed:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Alcohols and ketones: (from oxidation reactions)
Substituted furan derivatives: (from substitution reactions)
Scientific Research Applications
(2-Cyanofuran-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyanofuran-3-yl)boronic acid in various reactions involves the interaction of the boronic acid group with other functional groups or catalysts. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano group can also participate in nucleophilic substitution reactions, leading to the formation of new derivatives .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- 2-Furanylboronic acid
- 2-Bromo-5-pyridylboronic acid
Comparison: (2-Cyanofuran-3-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on a furan ring. This combination imparts distinct reactivity and functional group compatibility, making it a valuable compound in organic synthesis and medicinal chemistry. Compared to phenylboronic acid and vinylboronic acid, this compound offers additional synthetic versatility due to the electron-withdrawing nature of the cyano group .
Properties
Molecular Formula |
C5H4BNO3 |
---|---|
Molecular Weight |
136.90 g/mol |
IUPAC Name |
(2-cyanofuran-3-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO3/c7-3-5-4(6(8)9)1-2-10-5/h1-2,8-9H |
InChI Key |
BRPUUCAGKWCQFK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(OC=C1)C#N)(O)O |
Origin of Product |
United States |
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